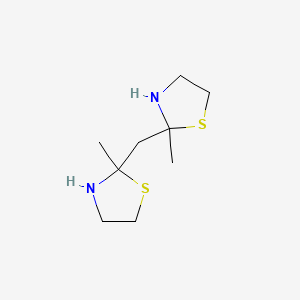
2,2'-Methylenebis(2-methylthiazolidine)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-Methylenebis(2-methylthiazolidine) is a heterocyclic organic compound that features a five-membered ring containing both sulfur and nitrogen atoms. This compound is part of the thiazolidine family, which is known for its diverse biological activities and applications in various fields of science, including medicinal chemistry and organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Methylenebis(2-methylthiazolidine) typically involves the reaction of 2-methylthiazolidine with formaldehyde under controlled conditions. The reaction is carried out in the presence of a catalyst, often an acid or base, to facilitate the formation of the methylene bridge between the two thiazolidine rings .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for higher yields and purity. Techniques such as multicomponent reactions, click chemistry, and green chemistry approaches are employed to enhance selectivity, product yield, and environmental sustainability .
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-Methylenebis(2-methylthiazolidine) undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may convert the compound into its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiazolidine compounds. These products have significant applications in medicinal chemistry and organic synthesis .
Wissenschaftliche Forschungsanwendungen
2,2’-Methylenebis(2-methylthiazolidine) has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Exhibits antimicrobial, anticancer, and anti-inflammatory properties, making it a valuable compound in biological research.
Medicine: Investigated for its potential therapeutic effects in treating various diseases due to its pharmacological properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 2,2’-Methylenebis(2-methylthiazolidine) involves its interaction with specific molecular targets and pathways. The compound’s sulfur and nitrogen atoms play a crucial role in its biological activity. It can inhibit enzymes, modulate signaling pathways, and interact with cellular components to exert its effects. The exact molecular targets and pathways may vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazolidine-2,4-dione: Known for its role in the biological functioning of several essential molecules and its wide range of biological activities.
2-Methylthiazolidine: A simpler analog that shares similar structural features but lacks the methylene bridge.
Thiazolidine derivatives: Various derivatives exhibit diverse therapeutic and pharmaceutical activities.
Uniqueness
2,2’-Methylenebis(2-methylthiazolidine) is unique due to its methylene bridge, which enhances its stability and biological activity compared to simpler thiazolidine compounds. This structural feature allows for more diverse chemical reactions and applications, making it a valuable compound in both research and industrial contexts .
Eigenschaften
CAS-Nummer |
116112-97-1 |
|---|---|
Molekularformel |
C9H18N2S2 |
Molekulargewicht |
218.4 g/mol |
IUPAC-Name |
2-methyl-2-[(2-methyl-1,3-thiazolidin-2-yl)methyl]-1,3-thiazolidine |
InChI |
InChI=1S/C9H18N2S2/c1-8(10-3-5-12-8)7-9(2)11-4-6-13-9/h10-11H,3-7H2,1-2H3 |
InChI-Schlüssel |
GHBRLJWGIJDPQC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(NCCS1)CC2(NCCS2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


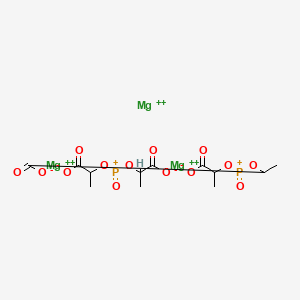
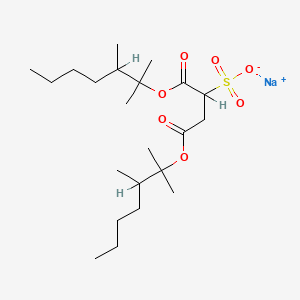
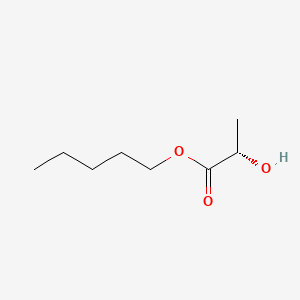
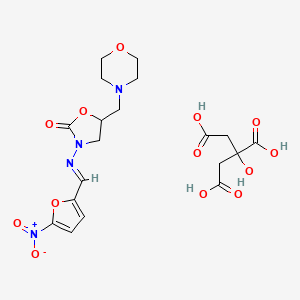
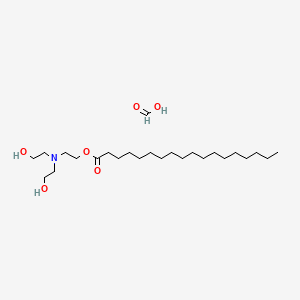

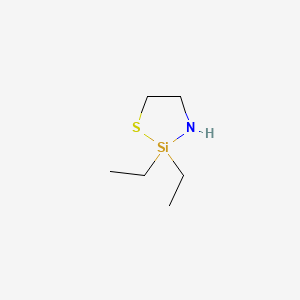

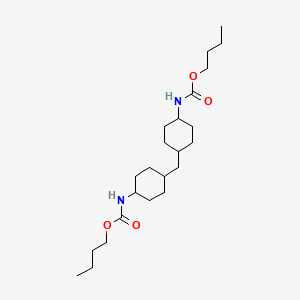
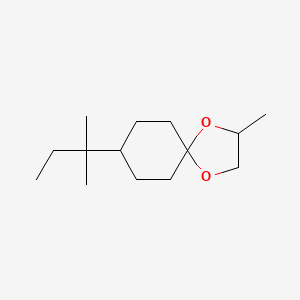
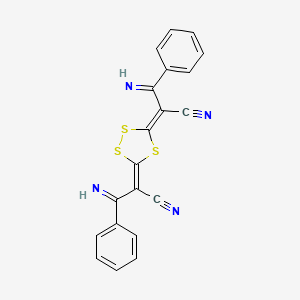
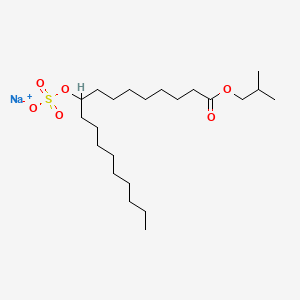
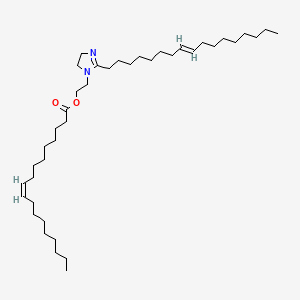
![8-[(2-Chloro-4-nitrophenyl)azo]-5-[(3-methoxypropyl)amino]-1-naphthol](/img/structure/B12679876.png)
